![molecular formula C17H14N2O3S B1395099 5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-45-3](/img/structure/B1395099.png)
5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound “5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound with the molecular formula C18H16N2O3S . It has a molecular weight of 340.4 g/mol . The compound has been characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1H and 13C-NMR .
Synthesis Analysis
The synthesis of this compound was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis .Molecular Structure Analysis
The major interactions in the molecular structure of this compound are H…H, O…H and C…H . These interactions cover the Hirshfeld surface of the compound .Chemical Reactions Analysis
The compound has been studied for β-glucuronidase enzyme inhibition . The metal complexes of this compound were found to be more active than the parent ligand and even the standard drug .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 340.08816355 g/mol .Scientific Research Applications
Bromophenol Derivatives from Algae
- Research on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to the structure of interest, revealed these compounds' lack of activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Pharmacological Evaluation of Thiazolidin-4-one Derivatives
- A study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives highlighted their potential in treating cancer and HIV (Patel et al., 2013).
Phenyl Ether Derivatives from Marine-Derived Fungus
- Isolated phenyl ether derivatives from Aspergillus carneus showed significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).
Hetero-Diels–Alder Reaction Studies
- A study conducted on 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones and their reactions revealed efficient processes for producing various compounds with potential pharmaceutical applications (Velikorodov et al., 2017).
Molecular Docking Studies of Benzimidazole Derivatives
- Research on benzimidazole derivatives bearing 1,2,4-triazole for EGFR inhibitors indicated their potential in anti-cancer therapies (Karayel, 2021).
Pyrimidinothiazolidinones Synthesis and Studies
- Synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial properties suggest diverse applications in medicinal chemistry (Lingappa et al., 2010).
Computational and Pharmacological Evaluation of Novel Derivatives
- An evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles for various pharmacological properties, including toxicity assessment and tumor inhibition, underscores the compound's versatility in drug development (Faheem, 2018).
Mechanism of Action
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned earlier, could potentially affect various biochemical pathways .
Future Directions
properties
IUPAC Name |
5-[(4-hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-10-13(20)8-7-11(15)9-14-16(21)19(17(23)18-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKVITYTVUGAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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